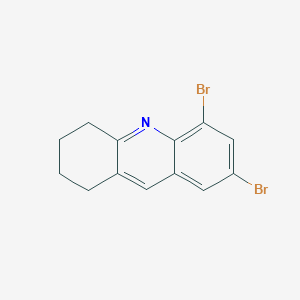

5,7-Dibromo-1,2,3,4-tetrahydroacridine

説明

Structure

3D Structure

特性

IUPAC Name |

5,7-dibromo-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2N/c14-10-6-9-5-8-3-1-2-4-12(8)16-13(9)11(15)7-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBFZCKPVHXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3C=C2C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396071 | |

| Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861206-56-6 | |

| Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dibromo 1,2,3,4 Tetrahydroacridine and Structural Analogues

Friedländer Quinoline (B57606) Reaction as a Primary Synthetic Route

The Friedländer synthesis is a cornerstone in the preparation of quinoline and its derivatives, including the tetrahydroacridine scaffold. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Preparation of 9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine from Brominated Precursors

A direct and effective method for the synthesis of 9-amino-5,7-dibromo-1,2,3,4-tetrahydroacridine involves the Friedländer quinoline reaction utilizing brominated starting materials. Specifically, the reaction of 2-amino-3,5-dibromobenzonitrile (B1363398) with cyclohexanone (B45756) has been successfully employed to produce the target compound. This approach strategically incorporates the desired bromine substituents at the 5 and 7 positions of the tetrahydroacridine core from the outset.

Role of Lewis Acids in Catalytic Cyclization

The efficiency of the Friedländer reaction for the synthesis of tetrahydroacridines can be significantly enhanced by the use of Lewis acid catalysts. nih.gov These catalysts activate the carbonyl group of the ketone, facilitating the initial condensation with the amino group of the benzonitrile (B105546) derivative. Various Lewis acids have been explored for this purpose, with indium(III) chloride (InCl₃) being a notable example in the synthesis of 9-amino-5,7-dibromo-1,2,3,4-tetrahydroacridine. The use of a Lewis acid promotes the cyclization and subsequent dehydration steps, leading to the formation of the fused heterocyclic system under milder conditions and often with improved yields.

| Catalyst | Precursors | Product | Key Features |

|---|---|---|---|

| InCl₃ | 2-Amino-3,5-dibromobenzonitrile and Cyclohexanone | 9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine | Efficiently catalyzes the cyclization of brominated precursors. |

| Various Lewis Acids | 2-Aminoaryl ketones/aldehydes and cyclic ketones | Substituted Tetrahydroacridines | Enhance reaction rates and yields by activating the carbonyl group. |

Advanced Cyclization and Ring Formation Strategies

Beyond the traditional Friedländer synthesis, other cyclization methods are employed to construct the tetrahydroacridine core, offering alternative pathways and access to a broader range of derivatives.

POCl₃-Mediated Cyclodehydration in Tetrahydroacridine Synthesis

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that can be utilized in the synthesis of acridine (B1665455) derivatives. In the context of tetrahydroacridine synthesis, a common strategy involves the initial reaction of an anthranilic acid derivative with cyclohexanone to form an N-(1-cyclohexenyl)-2-aminobenzoic acid intermediate. Subsequent treatment with POCl₃ can then effect an intramolecular cyclization and dehydration to yield a 9-chloro-1,2,3,4-tetrahydroacridine. This 9-chloro derivative serves as a versatile intermediate for further functionalization, particularly for the introduction of amino groups at the 9-position through nucleophilic substitution.

Pfitzinger Condensation for Dimeric Tetrahydroacridine Scaffolds

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. acs.org While not a direct method for the synthesis of 5,7-dibromo-1,2,3,4-tetrahydroacridine, the principles of the Pfitzinger reaction can be conceptually extended to the synthesis of more complex, dimeric acridine structures. The synthesis of bis-acridines often involves the coupling of two acridine units through a linker. acs.orgresearchgate.netrsc.org This can be achieved by reacting a suitable diamine with a 9-chloroacridine (B74977) derivative. researchgate.net Although direct dimerization of tetrahydroacridine scaffolds via a Pfitzinger-type reaction is not extensively documented, the condensation of a bis-isatin derivative with a diketone could theoretically lead to the formation of dimeric quinoline structures, which could then be further modified to produce dimeric tetrahydroacridine scaffolds.

Functionalization and Derivatization Approaches for 5,7-Dibromo-1,2,3,4-tetrahydroacridine Derivatives

The functionalization of the 5,7-dibromo-1,2,3,4-tetrahydroacridine core is crucial for the development of new derivatives with tailored properties. The presence of the bromine atoms and the amino group at the 9-position (in the case of 9-amino derivatives) offer multiple sites for chemical modification.

Derivatization of the 9-amino group of tetrahydroacridines is a common strategy. researchgate.net Reactions such as acetylation, chloroacetylation, and butylation have been reported for the parent 9-amino-1,2,3,4-tetrahydroacridine. researchgate.net These modifications can alter the electronic and steric properties of the molecule.

Furthermore, the bromine atoms at the 5 and 7 positions are amenable to various transition-metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of a 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine with terminal alkynes has been demonstrated to proceed chemoselectively at the carbon-bromine bonds, leaving the 9-chloro group intact. beilstein-journals.orgnih.gov This highlights the potential for introducing a wide range of substituents at the 5 and 7 positions of the dibrominated tetrahydroacridine scaffold. The 9-chloro group can also be a handle for nucleophilic substitution reactions to introduce various functionalities. researchgate.net

| Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|

| N-Acetylation | 9-Amino-1,2,3,4-tetrahydroacridine | Acetic anhydride | 9-Acetamido-1,2,3,4-tetrahydroacridine |

| Sonogashira Coupling | 2,4-Dibromo-9-chloro-5,6,7,8-tetrahydroacridine | Terminal alkyne, Pd catalyst, Cu catalyst, base | 2,4-Dialkynyl-9-chloro-5,6,7,8-tetrahydroacridine |

| Nucleophilic Substitution | 9-Chloro-1,2,3,4-tetrahydroacridine | Amines, thiols, etc. | 9-Substituted-1,2,3,4-tetrahydroacridines |

Carbon-Carbon Coupling Reactions: Suzuki–Miyaura and Sonogashira Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the functionalization of aryl halides. wikipedia.orgnih.gov The presence of two bromine atoms on the 5,7-Dibromo-1,2,3,4-tetrahydroacridine core makes it an ideal substrate for sequential or double cross-coupling reactions to introduce new aryl or alkynyl moieties.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. researchgate.net For a substrate like 5,7-dibromo-1,2,3,4-tetrahydroacridine, a sequential Suzuki-Miyaura coupling could be employed to introduce two different aryl groups. A double Suzuki-Miyaura coupling can also be achieved to form teraryls, often with high yields using a low loading of a palladium catalyst like Pd(PPh₃)₄. researchgate.net

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.

Sonogashira Cross-Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org The 5,7-dibromo-1,2,3,4-tetrahydroacridine scaffold can be functionalized with alkynyl groups using the Sonogashira coupling, which can then serve as handles for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst / Pre-catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃, Ba(OH)₂ | Toluene, Dioxane, DMF/H₂O | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 °C |

| Copper-Free Sonogashira | Pd(OAc)₂ | Various | TBAA, Pyrrolidine | NMP, Water | Room Temp - Reflux |

This table presents typical conditions and is not exhaustive. Specific conditions would need to be optimized for the 5,7-Dibromo-1,2,3,4-tetrahydroacridine substrate.

Sustainable Catalytic Methods: Metal-Free Approaches

While transition-metal catalysis is highly effective, the development of metal-free synthetic methods is a growing area of interest due to concerns about the cost, toxicity, and environmental impact of heavy metals. These approaches align with the principles of green chemistry.

For the synthesis of heterocyclic cores similar to acridine, metal-free cascade reactions have been developed. For instance, the synthesis of substituted 3,4-dihydroquinazolinones has been achieved through a novel cascade cyclization/Leuckart–Wallach type strategy, requiring only the addition of formic acid or a mixture of acetic and formic acids. diva-portal.orgnih.gov This process is highly efficient, producing water, carbon dioxide, and methanol (B129727) as the only byproducts. nih.gov Similarly, metal-free protocols for constructing quinazolines from readily available starting materials have been reported, often involving iodine-catalyzed oxidative reactions or base-promoted cyclizations. mdpi.com

While specific metal-free coupling reactions for the direct functionalization of a pre-formed 5,7-dibromo-1,2,3,4-tetrahydroacridine are not yet widely established, the principles of metal-free synthesis of the core structure itself are being explored. These methods often rely on intramolecular cyclizations and condensations promoted by non-metallic catalysts or reagents.

Expedited Synthetic Techniques: Microwave-Assisted and One-Pot Protocols

To accelerate the drug discovery process, there is a high demand for rapid and efficient synthetic methods. Microwave-assisted synthesis and one-pot reactions are two such techniques that can significantly reduce reaction times and improve yields.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.gov The heating in microwave-assisted reactions is rapid and uniform, which can lead to different reaction outcomes compared to conventional heating. This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including tetrahydroquinolines and other related structures. ijsrst.com For example, the one-pot synthesis of amino-substituted tetrahydroquinolines has been achieved through the reaction of cyclohexanone and arylidene malononitriles under microwave irradiation. ijsrst.com A metal-free, one-pot microwave-assisted synthesis of 1,4-dihydrochromene triazoles has also been reported, highlighting the green chemistry aspects of this technology. nih.gov

One-Pot Protocols

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net These protocols are particularly valuable for the synthesis of complex molecules from simple starting materials in a single operation. The synthesis of various tetrahydroquinoline derivatives has been achieved through one-pot multicomponent reactions, such as the Mannich reaction. nih.gov Efficient one-pot Suzuki-Miyaura double cross-coupling reactions on dibromoaryls have also been developed, allowing for the rapid construction of complex molecular architectures. researchgate.net

Table 2: Comparison of Conventional vs. Expedited Synthetic Techniques

| Technique | Typical Reaction Time | Key Advantages | Example Application (Analogous Systems) |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established, predictable scalability | Synthesis of tetrahydroquinolines |

| Microwave-Assisted | Minutes to Hours | Rapid heating, reduced side products, higher yields | One-pot synthesis of amino-substituted tetrahydroquinolines ijsrst.com |

| One-Pot Protocol | Varies | Step economy, reduced waste, improved efficiency | Double Suzuki-Miyaura on dibromoaryls researchgate.net |

Spectroscopic Characterization and Solid State Structural Elucidation of 5,7 Dibromo 1,2,3,4 Tetrahydroacridine

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic techniques are fundamental tools for elucidating the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the atomic framework and identify functional groups. ipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen atoms. ipb.pt In the context of 5,7-Dibromo-1,2,3,4-tetrahydroacridine, ¹H NMR would identify the chemical environment of each proton, including those on the tetrahydroacridine core and the aromatic ring. The splitting patterns and coupling constants would reveal adjacent protons, helping to confirm the connectivity. Similarly, ¹³C NMR spectroscopy would provide a distinct signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and can offer clues about its structure through fragmentation analysis. For 5,7-Dibromo-1,2,3,4-tetrahydroacridine, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition. The characteristic isotopic pattern resulting from the two bromine atoms would be a key identifier in the mass spectrum.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule. ipb.pt For 5,7-Dibromo-1,2,3,4-tetrahydroacridine, the FT-IR spectrum would be expected to show characteristic peaks corresponding to C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations within the aromatic ring system.

X-ray Diffraction Crystallography of 9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine Hemi-hydrate

While spectroscopic data provides details on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. nih.gov The analysis of a related derivative, 9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine hemi-hydrate, provides critical insights into the molecule's conformation and intermolecular interactions.

The crystal structure analysis reveals that the asymmetric unit of the title compound, with the chemical formula C₁₃H₁₂Br₂N₂·0.5H₂O, contains two independent molecules of 9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine and a single water molecule. iucr.org The presence of these components in the asymmetric unit defines its hemi-hydrate nature. The conformation of the tetrahydroacridine molecules is defined by the arrangement of the fused ring system.

The crystal packing is stabilized by a network of intermolecular interactions. iucr.org An extensive system of hydrogen bonds, including C—H⋯O, N—H⋯N, N—H⋯O, and O—H⋯N interactions, links the individual molecules together. iucr.org These hydrogen bonds form a two-dimensional network that runs parallel to the (010) crystallographic plane. iucr.org

These 2D sheets are further organized into a three-dimensional supramolecular structure through C—H⋯π and π–π stacking interactions. iucr.org A notable π–π stacking interaction occurs between the benzene (B151609) rings of adjacent molecules, with a centroid-to-centroid distance of 3.719 (2) Å, indicating a significant stabilizing force in the crystal lattice. iucr.org

Hydrogen Bond Geometry

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2NA⋯O1 | 0.84 (5) | 2.39 (4) | 3.215 (5) | 168 (5) |

| O1—H1O⋯N3 | 0.81 (4) | 2.12 (3) | 2.895 (4) | 161 (5) |

| N4—H4NB⋯N1 | 0.88 (4) | 2.36 (4) | 3.207 (4) | 161 (4) |

| C6—H6⋯O1 | 0.93 | 2.42 | 3.315 (5) | 162 |

| C25—H25B⋯Cg1 | 0.97 | 2.95 | 3.820 (5) | 151 |

Data sourced from the International Union of Crystallography. iucr.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,7-Dibromo-1,2,3,4-tetrahydroacridine |

| 9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine hemi-hydrate |

| Cyclohexanone (B45756) |

Computational and Theoretical Chemistry Investigations into 5,7 Dibromo 1,2,3,4 Tetrahydroacridine and Analogues

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, energy, and properties of molecules. By modeling the electron density, DFT can provide valuable insights into the behavior of compounds like 5,7-Dibromo-1,2,3,4-tetrahydroacridine.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 5,7-Dibromo-1,2,3,4-tetrahydroacridine, this analysis would reveal how the bromine and tetrahydroacridine moieties influence its electronic properties and reactivity. However, specific calculated values for the HOMO energy, LUMO energy, and the resultant energy gap for this compound are not available in published literature.

Ionization Potential and Electron Affinity Determinations

Within the framework of DFT, the ionization potential (IP) and electron affinity (EA) can be estimated from the energies of the frontier orbitals. The IP, the energy required to remove an electron, is related to the HOMO energy (IP ≈ -EHOMO). The EA, the energy released when an electron is added, is related to the LUMO energy (EA ≈ -ELUMO). These values are fundamental in understanding the molecule's tendency to undergo oxidation or reduction. Specific calculated IP and EA values for 5,7-Dibromo-1,2,3,4-tetrahydroacridine are not documented in available research.

Conceptual DFT Descriptors: Hardness, Softness, Electronegativity, and Electrophilicity Index

Conceptual DFT provides a framework for quantifying key chemical concepts. Using the calculated values of IP and EA, several global reactivity descriptors can be determined:

Electronegativity (χ): Represents the ability of a molecule to attract electrons, calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution, calculated as η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as ω = χ² / (2η).

A data table for these descriptors would be populated with the specific values calculated for 5,7-Dibromo-1,2,3,4-tetrahydroacridine. As the foundational IP and EA values are unavailable, these derived descriptors cannot be provided.

| Descriptor | Formula | Calculated Value |

| Ionization Potential (IP) | IP ≈ -EHOMO | Data not available |

| Electron Affinity (EA) | EA ≈ -ELUMO | Data not available |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Data not available |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |

Conformational Analysis and Energy Minimization Studies

The tetrahydroacridine core is not planar due to the saturated cyclohexane (B81311) ring. This ring can adopt various conformations, such as chair, boat, or twist-boat. A conformational analysis for 5,7-Dibromo-1,2,3,4-tetrahydroacridine would involve computational methods to identify the different possible spatial arrangements (conformers) of the atoms and determine their relative energies. The goal is to find the global minimum energy conformation, which is the most stable and thus the most populated structure at equilibrium. This analysis is crucial as the molecule's biological activity and reactivity can be highly dependent on its three-dimensional shape. However, specific studies detailing the potential energy surface and stable conformers of this particular dibrominated compound have not been found.

Quantum Chemical Modeling of Reactivity and Intermolecular Interactions

Quantum chemical modeling extends beyond electronic structure to predict how a molecule will react and interact with other chemical species.

Computational Assessment of Binding Energies in Host-Guest Systems

The study of host-guest chemistry, where a host molecule forms a complex with a guest molecule, is fundamental in fields like drug delivery and sensor technology. Computational methods provide a powerful tool for predicting the binding affinity between a host and a guest, such as 5,7-Dibromo-1,2,3,4-tetrahydroacridine. Techniques like molecular docking and more rigorous free energy calculations are employed to estimate the binding free energy (ΔG_bind), which indicates the stability of the host-guest complex.

Molecular docking programs, such as AutoDock, are often used for an initial assessment. nih.gov These methods predict the preferred orientation of a guest molecule within a host's binding site and provide a scoring function to estimate the binding affinity. nih.gov For more accurate predictions, methods like alchemical free energy perturbation or umbrella sampling are used in conjunction with molecular dynamics simulations. wustl.edu These computationally intensive techniques calculate the free energy change of binding by simulating the physical process of association. For instance, the AMOEBA polarizable force field has been used in double annihilation free energy methodologies to calculate absolute binding free energies for complex host-guest systems. wustl.edu

In a hypothetical host-guest system involving 5,7-Dibromo-1,2,3,4-tetrahydroacridine and a cyclodextrin (B1172386) or cucurbituril (B1219460) host, these computational methods could be used to predict binding energies. The results would guide the design of hosts with optimal binding characteristics for this specific guest.

Table 1: Hypothetical Binding Energy Calculations for 5,7-Dibromo-1,2,3,4-tetrahydroacridine with Different Host Molecules This table is for illustrative purposes and does not represent experimental data.

| Host Molecule | Computational Method | Predicted ΔG_bind (kcal/mol) | Key Interactions |

| β-Cyclodextrin | Molecular Docking (AutoDock Vina) | -6.8 | Hydrophobic, van der Waals |

| Cucurbit chemrxiv.orguril | MD with Umbrella Sampling | -9.5 | Ion-dipole, Hydrophobic |

| TrimerTrip Acyclic Host | AMOEBA Force Field | -11.2 | Halogen bonding, π-π stacking |

Molecular Dynamics Simulations of Adsorption Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the adsorption process of a molecule like 5,7-Dibromo-1,2,3,4-tetrahydroacridine onto a surface, which is critical for applications in catalysis, separations, and materials science.

An MD simulation of this process would typically involve creating a model system containing the surface (e.g., graphene, a metal oxide, or a polymer) and the 5,7-Dibromo-1,2,3,4-tetrahydroacridine molecule in a solvent box. nih.govresearchgate.net By simulating the system's evolution over nanoseconds, researchers can observe the spontaneous adsorption of the molecule onto the surface. chemrxiv.org The analysis of the simulation trajectory can reveal the preferred adsorption orientation, the key intermolecular forces driving the adsorption (such as van der Waals forces, electrostatic interactions, and hydrogen or halogen bonds), and conformational changes in the molecule upon binding. chemrxiv.orgdntb.gov.ua

From these simulations, quantitative data such as the potential of mean force (PMF) can be calculated to determine the adsorption free energy. The thickness of the adsorbed layer and the surface coverage can also be analyzed, providing a comprehensive understanding of the adsorption dynamics at the molecular level. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies from a Simulated Adsorption Process This table presents hypothetical data to illustrate the output of MD simulations for the adsorption of 5,7-Dibromo-1,2,3,4-tetrahydroacridine on a graphite (B72142) surface.

| Interaction Type | Contributing Groups | Calculated Average Energy (kcal/mol) |

| van der Waals | Acridine (B1665455) core and graphite surface | -12.5 |

| Halogen Bonding | Bromine atoms and π-system of graphite | -3.1 |

| Electrostatic | Partial charges on molecule and surface | -1.7 |

| Total Adsorption Energy | -17.3 |

Quantum Theory of Atoms-in-Molecules (QTAIM) for Electron Density Topology

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the chemical bonds between them. nih.gov This method is particularly useful for studying non-covalent interactions, such as the halogen bonds that the bromine atoms in 5,7-Dibromo-1,2,3,4-tetrahydroacridine can form.

QTAIM analysis identifies bond critical points (BCPs) in the electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, including hydrogen and halogen bonds, ρ(r) is relatively low and ∇²ρ(r) is positive. nih.govmdpi.com

In the context of 5,7-Dibromo-1,2,3,4-tetrahydroacridine, QTAIM can be used to:

Characterize the C-Br covalent bonds.

Investigate potential intramolecular interactions.

Analyze intermolecular halogen bonds (C-Br···X) in crystal structures or molecular complexes, which are crucial for understanding solid-state packing and molecular recognition. mdpi.com

The analysis can differentiate true bonding interactions from simple van der Waals contacts and quantify their strength, providing a deeper understanding of the molecule's electronic structure. researchgate.net

Table 3: Representative QTAIM Parameters for Bonds in a Halogenated Aromatic System This table is based on typical values for similar compounds and illustrates the expected QTAIM results for 5,7-Dibromo-1,2,3,4-tetrahydroacridine.

| Bond / Interaction | Type | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) |

| C-C (Aromatic) | Covalent | 0.310 | -0.850 |

| C-Br | Polar Covalent | 0.155 | +0.025 |

| Br···O (Intermolecular) | Halogen Bond | 0.012 | +0.045 |

| H···H (van der Waals) | Non-bonded | 0.003 | +0.010 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Correlation of Physicochemical Descriptors with Molecular Functionality

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or other functionalities. nih.gov For 5,7-Dibromo-1,2,3,4-tetrahydroacridine and its analogues, a QSAR study would involve calculating a set of molecular descriptors and correlating them with an experimentally measured activity (e.g., enzyme inhibition).

The process begins by generating a dataset of tetrahydroacridine analogues with varying substituents and their corresponding biological activities. Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe molecular branching and shape.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that links a subset of these descriptors to the observed activity. nih.govnih.gov A successful QSAR model can identify the key molecular features that govern functionality and can be used to predict the activity of new, unsynthesized compounds. For example, studies on tetrahydroquinoline derivatives have successfully used 3D-QSAR models like CoMFA and CoMSIA to elucidate the structural requirements for potent activity. mdpi.com

Table 4: Hypothetical Physicochemical Descriptors and Their Correlation in a QSAR Model for Tetrahydroacridine Analogues This table illustrates the type of data used in a QSAR study. The correlation coefficient (r) is hypothetical.

| Analogue | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Observed Activity (pIC50) |

| 5,7-Dibromo-THA | 4.5 | 2.1 | 280 | 6.5 |

| 5,7-Dichloro-THA | 4.1 | 2.0 | 270 | 6.2 |

| 5,7-Dimethyl-THA | 3.8 | 1.5 | 275 | 5.8 |

| Unsubstituted THA | 3.2 | 1.4 | 250 | 5.1 |

| Correlation (r) with Activity | +0.85 | +0.78 | +0.65 | N/A |

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating chemical reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and transition states (TS). For a molecule like 5,7-Dibromo-1,2,3,4-tetrahydroacridine, theoretical methods can predict the feasibility of various reactions, such as nucleophilic aromatic substitution, and elucidate the detailed pathway.

Using quantum mechanical methods like Density Functional Theory (DFT), the potential energy surface of a proposed reaction can be explored. A key goal is to locate the transition state, which is a first-order saddle point on this surface. The geometric structure and energy of the TS are critical for understanding the reaction kinetics. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

For example, one could theoretically investigate the substitution of one of the bromine atoms on the tetrahydroacridine ring by a nucleophile. Calculations would involve:

Optimizing the geometries of the reactant, the nucleophile, the product, and the leaving group.

Locating the transition state structure for the reaction.

By comparing the activation energies for substitution at the 5- and 7-positions, or for different nucleophiles, chemists can predict the reaction's regioselectivity and efficiency, thereby guiding synthetic efforts.

Table 5: Hypothetical DFT-Calculated Energies for a Nucleophilic Substitution Reaction This table illustrates the theoretical prediction of reaction energetics for the substitution of a bromine atom on 5,7-Dibromo-1,2,3,4-tetrahydroacridine by a methoxide (B1231860) nucleophile.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) | Predicted Outcome |

| Substitution at C5 | 22.5 | -8.0 | Kinetically accessible, exothermic |

| Substitution at C7 | 24.1 | -7.5 | Kinetically less favorable |

Mechanistic Insights into the Interactions of Tetrahydroacridine Derivatives with Biomolecular Systems Non Clinical Context

DNA Intercalation and Ligand-DNA Binding Affinity Studies

Spectroscopic Characterization of DNA Binding: UV-Vis, Circular Dichroism, and Thermal Denaturation

Spectroscopic techniques are invaluable tools for elucidating the binding mode and affinity of ligands to DNA.

UV-Visible (UV-Vis) Spectroscopy: This technique is often the first step in assessing the interaction between a ligand and DNA. When a small molecule intercalates into the DNA helix, changes in the electronic environment surrounding the molecule's chromophore lead to alterations in its UV-Vis absorption spectrum. Typically, a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a red shift, or a shift to a longer wavelength) of the absorption maximum are observed. nih.gov These spectral changes are indicative of the close proximity and stacking interactions between the intercalator and the DNA base pairs. The magnitude of these changes can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the ligand for DNA.

Illustrative Data Table: UV-Vis Spectroscopic Data for a Hypothetical Tetrahydroacridine Derivative-DNA Interaction

| Parameter | Value |

| λmax (free ligand) | 420 nm |

| λmax (ligand-DNA complex) | 428 nm |

| Bathochromic Shift (Δλmax) | 8 nm |

| Hypochromicity | 25% |

| Binding Constant (Kb) | 1.5 x 10^5 M⁻¹ |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for 5,7-Dibromo-1,2,3,4-tetrahydroacridine. |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. DNA has a characteristic CD spectrum in the UV region due to its helical structure. scilit.com Intercalation of a ligand can perturb this structure, leading to changes in the DNA's CD spectrum. Furthermore, if the bound ligand is achiral, it can exhibit an induced CD spectrum in the region of its own absorption, which provides further evidence of a strong and specific interaction with the chiral DNA molecule. nih.gov

Thermal Denaturation (Tm) Studies: The stability of the DNA double helix can be assessed by monitoring its denaturation (melting) into single strands upon heating. The temperature at which 50% of the DNA is denatured is known as the melting temperature (Tm). Intercalating agents stabilize the DNA duplex, leading to an increase in its Tm. The magnitude of this increase (ΔTm) is proportional to the binding affinity of the ligand. Studies on bromodeoxyuridine-substituted DNA have shown that halogenation can influence DNA stability. nih.gov

Illustrative Data Table: Thermal Denaturation Data for a Hypothetical Tetrahydroacridine Derivative

| Sample | Melting Temperature (Tm) | ΔTm |

| DNA alone | 72.5 °C | - |

| DNA + Ligand | 79.0 °C | +6.5 °C |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for 5,7-Dibromo-1,2,3,4-tetrahydroacridine. |

Structural Determinants of DNA Intercalation: Planarity and Electrostatic Contributions

The ability of a molecule to intercalate into DNA is governed by several structural and electronic factors.

Planarity: A key requirement for a good intercalator is a planar aromatic system that can fit snugly between the base pairs of the DNA double helix. The tetrahydroacridine core, being largely planar, provides a suitable scaffold for intercalation. The degree of planarity directly influences the extent of π-π stacking interactions with the DNA bases, which is a major stabilizing force in the intercalated complex.

Electrostatic Contributions: Electrostatic interactions also play a crucial role in the binding of ligands to the negatively charged phosphate (B84403) backbone of DNA. nih.gov For many acridine (B1665455) derivatives, a protonated nitrogen atom in the acridine ring at physiological pH provides a positive charge that facilitates electrostatic attraction to the DNA. This initial electrostatic interaction is thought to help position the ligand for subsequent intercalation.

Influence of Substituents on DNA-Intercalator Complex Stability

The nature and position of substituents on the tetrahydroacridine ring can significantly modulate the stability of the DNA-intercalator complex. While specific data for 5,7-dibromo-1,2,3,4-tetrahydroacridine is lacking, general principles can be inferred from studies on related compounds. Bromine atoms, being electron-withdrawing and bulky, can influence DNA binding in several ways. They can alter the electronic properties of the aromatic system, potentially affecting the strength of the π-π stacking interactions. Furthermore, the position of the bromine atoms can influence the orientation of the molecule within the intercalation site and may introduce steric constraints. Studies on other brominated compounds have shown that they can interact with DNA. nih.gov

Molecular Mechanisms of Enzyme Modulation

Topoisomerase I and IIα Inhibition by Acridine Derivatives: Mechanistic Investigations

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes such as replication, transcription, and chromosome segregation. nih.gov They are important targets for anticancer drugs. nih.gov Acridine derivatives have been widely studied as topoisomerase inhibitors. mdpi.com These inhibitors can be broadly classified into two categories: topoisomerase poisons and catalytic inhibitors. wikipedia.org

Topoisomerase poisons act by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. nih.gov Many clinically used anticancer drugs that target topoisomerases fall into this category. youtube.com Catalytic inhibitors, on the other hand, prevent the enzyme from binding to DNA or inhibit its catalytic activity without stabilizing the cleavage complex. nih.gov The mechanism of inhibition by tetrahydroacridine derivatives can be investigated through various biochemical assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA.

Computational Docking Studies of Enzyme-Ligand Interactions

Computational docking is a powerful tool used to predict the binding mode and affinity of a small molecule to its macromolecular target, such as a protein or DNA. nih.govplos.org In the context of 5,7-Dibromo-1,2,3,4-tetrahydroacridine, molecular docking simulations could provide valuable insights into its potential interactions with DNA and topoisomerase enzymes.

These simulations can help to:

Visualize the preferred binding orientation of the ligand within the DNA intercalation site or the active site of the enzyme.

Identify the key amino acid residues or DNA base pairs involved in the interaction.

Estimate the binding energy of the complex, which can be correlated with the binding affinity.

Understand the role of specific substituents, such as the bromine atoms, in the binding process.

For example, docking studies of other topoisomerase inhibitors have successfully identified key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.govresearchgate.net Such studies could guide the design of novel and more potent tetrahydroacridine-based inhibitors.

Telomerase Enzyme Interactions at the Molecular Level

The inhibition of telomerase by small molecules is a significant area of research in the development of therapeutics. While direct studies on 5,7-Dibromo-1,2,3,4-tetrahydroacridine are not extensively documented in publicly available literature, the mechanisms of interaction for structurally related acridine derivatives provide a framework for understanding its potential molecular interactions with the telomerase enzyme complex. The primary mechanism by which many acridine derivatives are proposed to inhibit telomerase is through the stabilization of G-quadruplex structures in telomeric DNA.

Telomeres, the protective caps (B75204) at the ends of chromosomes, are composed of repetitive G-rich sequences. These sequences can fold into four-stranded structures known as G-quadruplexes (G4s). The formation of these structures at the 3' overhang of telomeric DNA can physically obstruct the binding of the telomerase enzyme, thereby preventing the elongation of the telomere.

The planar aromatic core of the acridine scaffold is well-suited for π-π stacking interactions with the G-tetrads of the G-quadruplex structure. It is hypothesized that 5,7-Dibromo-1,2,3,4-tetrahydroacridine, through its dibrominated acridine core, can intercalate between or stack on top of the terminal G-tetrads. The bromine atoms, being electron-withdrawing, can influence the electronic properties of the aromatic system, potentially enhancing these stacking interactions. Furthermore, the tetrahydroacridine moiety may position itself within the grooves of the G-quadruplex, with the bromine substituents possibly forming halogen bonds or other non-covalent interactions that further stabilize the complex.

| Putative Interaction | Molecular Detail | Consequence for Telomerase Activity |

| G-Quadruplex Stabilization | π-π stacking of the acridine core with G-tetrads. | Inhibition |

| Groove Binding | Positioning of the tetrahydroacridine moiety in G4 grooves. | Enhanced Stabilization |

| Halogen Bonding | Potential interaction of bromine atoms with the G4 structure. | Increased Ligand Affinity |

RNA Interactions and Ribosome Biogenesis Pathway Analysis

While the primary focus for many acridine derivatives has been their interaction with DNA, their ability to interact with RNA is also a critical aspect of their molecular activity. The process of ribosome biogenesis, which is fundamental for cell growth and proliferation, is heavily reliant on the proper synthesis and processing of ribosomal RNA (rRNA).

Acridine derivatives have been shown to interfere with ribosome biogenesis through multiple potential mechanisms. Given its structural similarity, 5,7-Dibromo-1,2,3,4-tetrahydroacridine is likely to exhibit similar properties. One of the key steps in ribosome biogenesis is the transcription of the 45S pre-rRNA by RNA Polymerase I in the nucleolus. The planar acridine ring of the compound can intercalate into the DNA template, distorting the double helix and impeding the progression of RNA Polymerase I, thus inhibiting the synthesis of pre-rRNA.

Furthermore, the processing of the 45S pre-rRNA into mature 18S, 5.8S, and 28S rRNAs involves a complex series of cleavage events and modifications guided by small nucleolar RNAs (snoRNAs) and a host of protein factors. Acridine derivatives can bind to specific structures within the pre-rRNA, such as internal loops or helical junctions. This binding can alter the conformation of the pre-rRNA, thereby masking recognition sites for processing enzymes or preventing the association of necessary protein factors. The presence of the bulky dibromo-substituents on the tetrahydroacridine ring could enhance the specificity or stability of these RNA-ligand interactions.

Disruption of either the synthesis or the processing of rRNA leads to a state of "nucleolar stress," which can trigger downstream cellular pathways, including cell cycle arrest and apoptosis.

| Process | Potential Site of Interaction | Effect of Interaction |

| pre-rRNA Synthesis | rDNA template | Inhibition of RNA Polymerase I transcription |

| pre-rRNA Processing | Specific secondary structures in 45S pre-rRNA | Altered conformation, inhibition of cleavage and modification |

| Ribosomal Assembly | Mature rRNA components | Potential interference with protein binding |

Non-Enzymatic Protein Interactions: Specific Ligand-Protein Adduct Formation

Beyond its interactions with nucleic acids, 5,7-Dibromo-1,2,3,4-tetrahydroacridine has the potential to engage in non-enzymatic interactions with proteins, leading to the formation of specific ligand-protein adducts. While acridine derivatives are not typically considered classical covalent inhibitors, the chemical reactivity of the acridine nucleus, particularly when substituted with halogens, can facilitate the formation of stable adducts with certain amino acid residues.

The electron-deficient nature of the acridine ring system, enhanced by the two bromine atoms, makes it susceptible to nucleophilic attack. Specific nucleophilic residues on a protein's surface, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine, if positioned in a sterically accessible and favorable electronic environment, could potentially react with the acridine core. This could occur through a nucleophilic aromatic substitution mechanism, although such reactions are generally not facile and would likely require specific activating conditions within the protein's microenvironment.

A more plausible mechanism for non-covalent but highly specific ligand-protein adduct formation involves multiple weak interactions that collectively result in a strong and specific binding event. The planar aromatic surface of 5,7-Dibromo-1,2,3,4-tetrahydroacridine can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as oxygen in the backbone carbonyls or in the side chains of aspartate and glutamate. Additionally, the tetrahydroacridinone moiety can form hydrogen bonds. The combination of these interactions can lead to the formation of a stable, non-covalent adduct with a high degree of specificity for a particular protein binding pocket.

Such interactions could allosterically modulate the protein's function or block a protein-protein interaction interface.

| Interaction Type | Participating Moieties | Potential Target Residues |

| π-π Stacking | Acridine aromatic core | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Bromine substituents | Aspartate, Glutamate, Carbonyl oxygen |

| Hydrogen Bonding | Tetrahydroacridine moiety | Various polar residues |

| Hydrophobic Interactions | Entire ligand structure | Leucine, Isoleucine, Valine |

Advanced Material Science and Optoelectronic Applications of Tetrahydroacridine Derivatives

Organic Light-Emitting Diode (OLED) Applications

The unique electronic structure of the tetrahydroacridine scaffold, which combines a π-conjugated acridine (B1665455) system with a saturated carbocyclic ring, has drawn interest for its potential use in organic electronic devices. nih.gov Partially hydrogenated acridines have been specifically noted for their utility as electron-donor groups in OLED applications. nih.gov

The acridine system is recognized for its strong electron-donating capabilities, a crucial characteristic for materials used in the hole-transporting or emissive layers of OLEDs. nih.gov The presence of bromine atoms on the tetrahydroacridine core, as seen in derivatives like 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine, serves as a versatile handle for further chemical modification through cross-coupling reactions. This allows for the synthesis of a wide array of derivatives with tailored electronic properties. By introducing various aryl groups, the π-conjugation of the core can be extended, influencing the HOMO/LUMO energy levels and enhancing the molecule's ability to function as an electron donor in an optoelectronic device. nih.gov

The photophysical properties of tetrahydroacridine derivatives are highly dependent on the nature and position of their substituents. In studies involving 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, it was observed that these compounds exhibit strong absorption in the UV-A range and emit light in the blue region of the visible spectrum. nih.gov

The parent 2,4-diphenyl derivative shows an absorption maximum (λ_abs_max) around 337 nm and an emission maximum (λ_em_max) at 393 nm in a dichloromethane (B109758) solution. The introduction of electron-donating groups, such as methoxy (B1213986) substituents, on the aryl rings can lead to a red shift in both absorption and emission spectra. This shift is attributed to an intramolecular charge transfer (ICT) from the electron-rich substituent to the tetrahydroacridine core. For instance, a derivative with a methoxy group at the para-position of the phenyl ring exhibits an emission maximum at approximately 410 nm. nih.gov The optical band gaps for these derivatives are typically estimated to be around 3.0 eV, making them suitable candidates for optoelectronic applications. nih.gov

| Compound Derivative | λabs max (nm) | λem max (nm) | Stokes Shift (cm-1) | Optical Band Gap (Egopt, eV) |

|---|---|---|---|---|

| 2,4-Diphenyl | 337 | 393 | 4380 | 3.37 |

| 2,4-Bis(4-methoxyphenyl) | 340 | 410 | 5130 | 3.20 |

| 2,4-Bis(4-(trifluoromethoxy)phenyl) | 339 | 403 | 4820 | 3.09 |

| 2,4-Bis(2-methoxyphenyl) | 340 | 410 | 5770 | 3.18 |

The fluorescence quantum yield (Φ_F_) is a critical parameter for assessing the efficiency of a material for use in OLEDs, as it measures the ratio of photons emitted to photons absorbed. The quantum yields of substituted tetrahydroacridines are typically determined using a comparative method with a known standard, such as quinine (B1679958) sulfate. nih.gov

For the 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine series, the quantum yields were found to be modest. The derivative featuring 4-methoxyphenyl (B3050149) substituents (2,4-Bis(4-methoxyphenyl)-9-chloro-5,6,7,8-tetrahydroacridine) demonstrated the highest fluorescence quantum yield in its series, with a value of 8.2%. nih.gov This enhancement is likely due to the electron-donating nature of the methoxy group, which favorably influences the radiative decay pathways of the excited state.

| Compound Derivative | Quantum Yield (ΦF) |

|---|---|

| 2,4-Diphenyl-9-chloro-5,6,7,8-tetrahydroacridine | 2.1% |

| 2,4-Bis(4-methoxyphenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 8.2% |

| 2,4-Bis(4-(trifluoromethoxy)phenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 1.1% |

| 2,4-Bis(2-methoxyphenyl)-9-chloro-5,6,7,8-tetrahydroacridine | 1.3% |

Utilization as Fluorescent Probes and Imaging Agents in Research

The inherent fluorescence of the tetrahydroacridine scaffold makes it a valuable building block for the development of fluorescent probes. These probes can be designed to detect specific analytes or to image biological processes. While research on 5,7-Dibromo-1,2,3,4-tetrahydroacridine as a probe is not prominent, complex derivatives of tetrahydroacridine have been successfully synthesized and employed for such purposes. For example, novel tetrahydroacridine-type fluorescent probes have been developed for the selective and sensitive detection of hydrazine (B178648) (N₂H₄), a toxic and environmentally hazardous chemical. These sophisticated probes have demonstrated practical applications in analyzing environmental samples and in the bio-imaging of hydrazine in living cells and organisms, showcasing the versatility of the tetrahydroacridine core in sensor design.

Exploration in Organic Semiconductor Materials Research

The field of organic electronics continues to seek novel π-conjugated molecules for use in devices like organic field-effect transistors (OFETs) and solar cells. Acridines and their derivatives are actively investigated in this area due to their remarkable optoelectronic properties and strong electron-donating ability. nih.gov The tunable nature of the tetrahydroacridine core, particularly through functionalization at bromine-substituted sites, allows for the systematic modification of its electronic properties. The experimental energy band gaps of approximately 3 eV found in diaryl-substituted tetrahydroacridines place them in a range suitable for semiconductor applications. nih.gov This positions brominated tetrahydroacridines like 5,7-Dibromo-1,2,3,4-tetrahydroacridine as valuable synthons for creating a broader library of organic semiconductor materials for future research and development.

Future Research Directions and Emerging Paradigms in 5,7 Dibromo 1,2,3,4 Tetrahydroacridine Chemistry

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of the 1,2,3,4-tetrahydroacridine (B1593851) core often relies on the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a cyclic ketone. researchgate.netwikipedia.orgnih.gov Future innovations in the synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridine are likely to move beyond these traditional methods to embrace more efficient and selective approaches.

One promising avenue is the development of one-pot, multicomponent reactions (MCRs). bohrium.comacs.org These reactions, which combine three or more reactants in a single operation, offer advantages in terms of atom economy, time efficiency, and reduced environmental impact. bohrium.com A potential MCR approach for 5,7-Dibromo-1,2,3,4-tetrahydroacridine could involve the in-situ formation of a brominated aniline (B41778) derivative which then reacts with a suitable cyclic ketone and an aldehyde.

Furthermore, advancements in catalysis are expected to play a pivotal role. The use of novel catalysts, such as ionic liquids or solid-supported reagents, could enhance reaction rates and facilitate easier product purification. nih.gov For the specific introduction of bromine atoms at the 5- and 7-positions, research into regioselective bromination techniques will be crucial. While methods for the bromination of the related tetrahydroquinoline scaffold exist, achieving precise control over the substitution pattern on the tetrahydroacridine nucleus remains an area for development. nih.govresearchgate.net The use of N-bromosuccinimide (NBS) has been reported for the bromination of tetrahydroquinolines, suggesting its potential applicability to the tetrahydroacridine system. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Areas for Innovation |

| Modified Friedländer Annulation | Stepwise synthesis involving pre-brominated precursors. | Well-established reaction mechanism. researchgate.netwikipedia.org | Improving yields and reducing reaction times through novel catalysts. |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. bohrium.com | High efficiency and atom economy. bohrium.com | Design of novel MCRs specifically targeting the dibromo-scaffold. |

| Late-Stage C-H Bromination | Direct bromination of the pre-formed tetrahydroacridine core. | Potentially more convergent synthesis. | Development of highly regioselective bromination reagents and conditions. |

Advanced Computational Design and Data-Driven Predictive Studies

Computational chemistry and data-driven approaches are set to revolutionize the design and discovery of novel 5,7-Dibromo-1,2,3,4-tetrahydroacridine derivatives with tailored properties. Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping have been successfully applied to other acridine (B1665455) derivatives to predict their biological activities. ijirset.com These in silico techniques can be extended to the dibromo-tetrahydroacridine series to guide the synthesis of new compounds with enhanced efficacy.

Molecular docking and molecular dynamics (MD) simulations will be instrumental in understanding the interactions of these compounds with biological targets. nih.govmdpi.comresearchgate.net By simulating the binding of 5,7-Dibromo-1,2,3,4-tetrahydroacridine derivatives to the active sites of enzymes or receptors, researchers can gain insights into the structural features that govern their biological function. This knowledge can then be used to design next-generation compounds with improved binding affinities and selectivities.

The application of machine learning and artificial intelligence algorithms represents an emerging paradigm. These tools can analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of novel, unsynthesized molecules. This data-driven approach can significantly accelerate the discovery of new 5,7-Dibromo-1,2,3,4-tetrahydroacridine-based compounds for various applications.

Key computational approaches and their potential applications are summarized in Table 2.

| Computational Approach | Description | Potential Application to 5,7-Dibromo-1,2,3,4-tetrahydroacridine |

| QSAR Modeling | Correlates chemical structure with biological activity. ijirset.com | Prediction of the biological activities of novel derivatives. |

| Molecular Docking | Predicts the binding orientation of a molecule to a target. nih.govnih.gov | Identification of potential biological targets and optimization of binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecular systems. mdpi.comresearchgate.net | Assessment of the stability of ligand-target complexes and understanding dynamic interactions. |

| Machine Learning | Utilizes algorithms to learn from data and make predictions. | High-throughput screening of virtual libraries and prediction of ADMET properties. |

Elucidation of Novel Chemical and Biochemical Mechanistic Pathways

A deeper understanding of the chemical reactivity and biochemical mechanisms of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridine is a critical area for future investigation. While the general reactivity of the acridine core is known, the influence of the dibromo substitution pattern on the electronic properties and reactivity of the tetrahydroacridine scaffold warrants detailed study.

Future research could focus on exploring the nucleophilic aromatic substitution reactions of the bromine atoms, which could serve as handles for further functionalization of the molecule. mdpi.comnih.govmdpi.com Understanding the kinetics and thermodynamics of these reactions will be essential for developing versatile synthetic routes to a diverse range of derivatives.

From a biochemical perspective, identifying the specific molecular targets and pathways modulated by 5,7-Dibromo-1,2,3,4-tetrahydroacridine is a key objective. While some acridine derivatives are known to interact with DNA and inhibit enzymes like cholinesterases, the specific biological profile of the title compound is yet to be fully elucidated. nih.govdntb.gov.uanih.gov The use of chemoproteomics and other advanced biochemical techniques could help to identify its protein binding partners and unravel its mechanism of action at a molecular level. Furthermore, the role of halogenases in the biosynthesis of halogenated natural products provides a fascinating parallel to the synthetic chemistry of compounds like 5,7-Dibromo-1,2,3,4-tetrahydroacridine, suggesting potential avenues for biocatalytic approaches in the future. dtu.dkdtu.dk

Expansion of Non-Clinical and Material Science Applications

Beyond its potential biological activities, 5,7-Dibromo-1,2,3,4-tetrahydroacridine holds promise for applications in material science and as a chemical probe. The unique photophysical properties of the acridine nucleus, such as its strong fluorescence, can be modulated by the introduction of heavy atoms like bromine. nih.gov This opens up possibilities for the development of novel fluorescent probes for sensing and imaging applications.

The presence of bromine atoms can also influence the solid-state packing and electronic properties of organic molecules, making them interesting candidates for organic electronic materials. Research into the synthesis of bromo-substituted organic compounds has highlighted their potential in areas such as nonlinear optics. rsc.org The investigation of 5,7-Dibromo-1,2,3,4-tetrahydroacridine and its derivatives in the context of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices represents a fertile ground for future research.

Furthermore, the ability to functionalize the dibromo-tetrahydroacridine scaffold could lead to the development of specialized chemical probes for studying biological systems. nih.govunc.edu By attaching reporter groups or reactive moieties, these probes could be used to label and visualize specific cellular components or to investigate the activity of particular enzymes.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5,7-dibromo-1,2,3,4-tetrahydroacridine, and what factors influence reaction yields?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, 5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine reacts with aryl boronic acids (e.g., 4-(methylthio)phenyl or 4-(trifluoromethoxy)phenyl boronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃. Reaction conditions (e.g., solvent, temperature, catalyst loading) critically impact yields. Optimized protocols report ~67% yield for diarylated derivatives .

Q. How does the bromination pattern at positions 5 and 7 influence the compound's physicochemical properties?

- Methodological Answer : Bromine atoms increase molecular weight and lipophilicity, which can be quantified via reversed-phase TLC or HPLC. Comparative studies with non-brominated analogs (e.g., tacrine derivatives) reveal enhanced logP values, affecting blood-brain barrier permeability and acetylcholinesterase (AChE) binding kinetics .

Q. What analytical techniques are recommended for characterizing 5,7-dibromo-1,2,3,4-tetrahydroacridine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₂₇H₂₆N₂S₂ [M+H]⁺ with HRMS error <5 ppm). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves substitution patterns. X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How do structural modifications of 5,7-dibromo-1,2,3,4-tetrahydroacridine affect its biological activity in Alzheimer’s disease models?

- Methodological Answer : Replace bromine with electron-withdrawing/-donating groups (e.g., CF₃O or SCH₃) and evaluate AChE inhibition via Ellman’s assay. Compare IC₅₀ values with tacrine (reference IC₅₀ ~100 nM). In vivo studies in scopolamine-induced amnesia models assess cognitive rescue, correlating brain compound levels (HPLC-MS) with behavioral outcomes .

Q. What are the key challenges in scaling up the synthesis of 5,7-dibromo-1,2,3,4-tetrahydroacridine derivatives, and how can they be mitigated?

- Methodological Answer : Low yields in dibromo-alkane coupling (e.g., n=2–6) arise from steric hindrance. Alternative routes using 9-chloro-1,2,3,4-tetrahydroacridine with diamines in refluxing 1-pentanol improve scalability. Catalyst recycling or flow chemistry may further enhance efficiency .

Q. How does 5,7-dibromo-1,2,3,4-tetrahydroacridine interact with non-cholinergic targets (e.g., potassium channels or histamine N-methyltransferase)?

- Methodological Answer : Electrophysiological assays (patch-clamp) on cardiac cells reveal K⁺ channel blockade at µM concentrations. For HNMT inhibition, measure histamine metabolism in rat brain homogenates with S-adenosyl-L-methionine as a cofactor. Tacrine analogs show dual AChE/HNMT inhibition, suggesting multitarget potential .

Q. What contradictions exist in the literature regarding the pharmacological efficacy of 5,7-dibromo-tacrine hybrids?

- Methodological Answer : Some studies report improved AChE inhibition but reduced bioavailability due to high lipophilicity. Resolve via prodrug strategies (e.g., esterification) or co-administration with permeation enhancers. Contrast in vivo neuroprotection data (e.g., THA’s K⁺ channel vs. AChE effects) necessitates dose-response profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。